3-Bromopyrazine-2-carboxamide

Catalog No.
S3317123
CAS No.
27825-22-5
M.F
C5H4BrN3O
M. Wt
202.01
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromopyrazine-2-carboxamide

CAS Number

27825-22-5

Product Name

3-Bromopyrazine-2-carboxamide

IUPAC Name

3-bromopyrazine-2-carboxamide

Molecular Formula

C5H4BrN3O

Molecular Weight

202.01

InChI

InChI=1S/C5H4BrN3O/c6-4-3(5(7)10)8-1-2-9-4/h1-2H,(H2,7,10)

InChI Key

LPDAVYRYSWZHHX-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=N1)C(=O)N)Br

Canonical SMILES

C1=CN=C(C(=N1)C(=O)N)Br

3-Bromopyrazine-2-carboxamide is a heterocyclic organic compound characterized by the presence of a bromine atom at the 3-position of the pyrazine ring and a carboxamide functional group at the 2-position. Its molecular formula is C5H4BrN3OC_5H_4BrN_3O with a molecular weight of approximately 202.99 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents due to its structural features that can interact with biological systems.

There is no scientific literature available on the mechanism of action of 3-Bromopyrazine-2-carboxamide.

  • No safety data is publicly available for 3-Bromopyrazine-2-carboxamide. However, as a general precaution, any unknown compound should be handled with care in a laboratory setting following standard safety protocols for working with chemicals.
  • Search Results: Searches in scientific databases like PubChem [] and chemical suppliers catalogs yielded no specific mention of research applications for this compound.
  • Patent Information: A search in WIPO PatentScope did identify several patents mentioning the compound, but these patents may not necessarily disclose research applications.

Further Exploration:

While there's no current information on research applications, here are some suggestions for further exploration:

  • Chemical Similarity: Investigating research on similar pyrazine molecules with a bromine substitution and a carboxamide group might provide insights into potential applications for 3-Bromopyrazine-2-carboxamide.

3-Bromopyrazine-2-carboxamide can undergo various chemical transformations, including:

  • Acetylation: This involves the reaction of 3-bromopyrazine-2-carboxamide with acetic anhydride, leading to diacetylation products. The reaction typically occurs under mild conditions and can yield high purity products, making it attractive from a green chemistry perspective .
  • Electrophilic Substitution: The bromine atom on the pyrazine ring can participate in electrophilic substitution reactions, allowing for further functionalization at the 5 or 6 positions of the ring .
  • Amidation: The carboxamide group can be modified through amidation reactions, where various amines react with the compound to produce substituted derivatives .

Research indicates that compounds related to 3-bromopyrazine-2-carboxamide exhibit significant biological activities, particularly in antimicrobial and antitumor applications. For instance, derivatives of this compound have been evaluated for their effectiveness against Mycobacterium tuberculosis, showcasing potential as anti-tuberculosis agents due to their ability to inhibit key metabolic pathways in bacteria . Additionally, some studies suggest that related compounds may have anti-inflammatory and analgesic properties.

The synthesis of 3-bromopyrazine-2-carboxamide can be achieved through several methods:

  • Starting Material Preparation: The synthesis often begins with commercially available pyrazine derivatives that are brominated using bromine or N-bromosuccinimide in suitable solvents.
  • Carboxamide Formation: Following bromination, the resulting compound can be treated with ammonia or primary amines under appropriate conditions (e.g., heating) to facilitate the formation of the carboxamide group.
  • Functionalization: Further modifications can be performed through reactions such as acetylation or alkylation to introduce additional functional groups for enhanced biological activity .

3-Bromopyrazine-2-carboxamide has several promising applications:

  • Pharmaceutical Development: Due to its structural characteristics, it serves as a lead compound for developing new drugs targeting bacterial infections and possibly cancer therapies.
  • Chemical Research: It is utilized as an intermediate in organic synthesis and materials science, particularly in creating novel pyrazine derivatives for various applications.
  • Agricultural Chemistry: Compounds with similar structures have been explored for use as agrochemicals, potentially acting as fungicides or herbicides .

Studies on interaction mechanisms involving 3-bromopyrazine-2-carboxamide have focused on its binding affinities with various biological targets. For instance, research has indicated that derivatives can interact with enzymes critical for bacterial survival, thereby inhibiting their function and leading to cell death. This highlights the importance of structure-activity relationships in optimizing these compounds for enhanced efficacy against specific pathogens .

Several compounds share structural similarities with 3-bromopyrazine-2-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesSimilarity Index
Methyl 3-Bromo-2-pyrazinecarboxylateMethyl ester at carboxylic acid position0.90
3,6-Dibromo-2-pyrazinecarboxylic AcidTwo bromines at positions 3 and 60.87
3-Bromo-6-chloropyrazine-2-carboxylic AcidChlorine substitution at position 60.84
Methyl 3,6-dibromopyrazine-2-carboxylateTwo methylated positions0.79
Methyl 3,5-dibromopyrazine-2-carboxylateBromination at positions 3 and 50.78

Uniqueness of 3-Bromopyrazine-2-Carboxamide

What sets 3-bromopyrazine-2-carboxamide apart from its analogs is its specific bromination pattern combined with the carboxamide functionality, which enhances its potential interactions within biological systems. This unique configuration allows it to exhibit distinct biological activities compared to other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.

Dates

Modify: 2023-08-19

Explore Compound Types